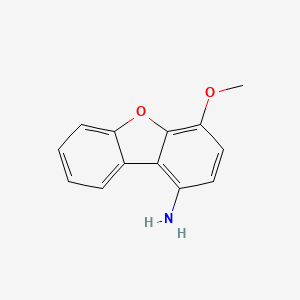

4-Methoxydibenzofuran-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-methoxydibenzofuran-1-amine |

InChI |

InChI=1S/C13H11NO2/c1-15-11-7-6-9(14)12-8-4-2-3-5-10(8)16-13(11)12/h2-7H,14H2,1H3 |

InChI Key |

DMDJZSFFVCMMIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Structural Context Within Dibenzofuran Chemistry

Dibenzofuran (B1670420) is a heterocyclic organic compound consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. biointerfaceresearch.com This tricyclic aromatic structure is planar and rigid. The numbering of the atoms in the dibenzofuran ring system follows a standardized pattern, which is crucial for unambiguously identifying the positions of substituent groups.

In 4-Methoxydibenzofuran-1-amine, the core scaffold is dibenzofuran. Attached to this core are two key functional groups:

An amine group (-NH2) is located at position 1.

A methoxy (B1213986) group (-OCH3) is located at position 4.

The specific placement of these groups on the dibenzofuran framework dictates its electronic properties, reactivity, and potential for intermolecular interactions, which are fundamental to its role in advanced chemical research.

Table 1: Physicochemical Properties of the Dibenzofuran Core

| Property | Value |

|---|---|

| Molecular Formula | C12H8O |

| Molar Mass | 168.19 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 81 to 85 °C |

| Boiling Point | 285 °C |

| Solubility in Water | Insoluble |

| LogP (Octanol/Water Partition Coefficient) | 4.12 |

Data sourced from PubChem CID 568 and other chemical databases. wikipedia.orgnih.gov

Significance of Dibenzofuran and Substituted Amine Moieties in Molecular Design

The dibenzofuran (B1670420) scaffold and amine functional groups are independently recognized for their importance in molecular design, particularly in the field of medicinal chemistry.

Dibenzofuran Moiety: The dibenzofuran core is a privileged scaffold found in various natural products and synthetic medicinal compounds. thesciencein.orgiscience.in Its rigid and planar nature provides a well-defined three-dimensional structure that can be strategically decorated with functional groups to interact with biological targets. Research has shown that dibenzofuran derivatives exhibit a wide range of biological activities. researchgate.net These activities are often linked to the core structure's ability to intercalate with DNA or fit into the active sites of enzymes.

Substituted Amine Moiety: Amines are one of the most common functional groups found in pharmaceuticals. auburn.edu The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic. frontiersin.org This basicity is a critical property in drug design, as it allows for the formation of water-soluble salts, which can improve a drug's bioavailability. oit.edu The protonated form of an amine can form strong ionic bonds with negatively charged residues in biological targets like proteins and enzymes, which is often a key component of a drug's mechanism of action. auburn.edu The nature and substitution pattern of the amine can be fine-tuned to modulate a molecule's pKa, solubility, and membrane permeability. uomustansiriyah.edu.iq

The combination of the dibenzofuran scaffold with an amine group, as seen in the dibenzofuran-1-amine framework, creates a molecule with potential for specific biological interactions, driven by the shape of the core and the chemical properties of the amine.

Current Research Trajectories for the Dibenzofuran 1 Amine Framework

Strategic Approaches to the Dibenzofuran Core Synthesis

The formation of the dibenzofuran skeleton is a critical step and can be accomplished through several synthetic routes. These methods generally fall into two main categories: precursor-based cyclization routes and the formation of key methoxydibenzofuran intermediates.

The construction of the dibenzofuran core often relies on intramolecular cyclization reactions. These can be broadly classified as either carbon-carbon (C-C) bond forming reactions of diaryl ethers or carbon-oxygen (C-O) bond forming reactions of biaryl compounds. researchgate.net

Palladium-Catalyzed Cyclization: Palladium catalysts are frequently employed to facilitate the intramolecular cyclization of diaryl ethers to form dibenzofurans. researchgate.netorganic-chemistry.org This can involve the cyclization of ortho-diazonium salts of diaryl ethers or the oxidative C-C bond formation under air. organic-chemistry.org A practical method involves a phenol-directed C-H activation/C-O cyclization using air as the oxidant, where the turnover-limiting step is C-O reductive elimination. researchgate.net

Copper-Catalyzed Cyclization: Copper-catalyzed Ullmann-type reactions are also utilized for the synthesis of the dibenzofuran framework. organic-chemistry.org

Other Metal-Catalyzed Cyclizations: Silver, rhodium, and gold catalysts have also been shown to be effective in constructing the dibenzofuran skeleton through intramolecular cyclization. researchgate.net

Feist-Benary Synthesis: This route, modeled after the Feist-Benary furan (B31954) synthesis, utilizes cyclohexa-1,3-diones and 2-halocyclohexanones to produce octahydrodibenzofurans, which can then be aromatized. thieme-connect.de

A common strategy involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to yield N- or O-arylated products. These intermediates then undergo a palladium-catalyzed cyclization to form carbazoles and dibenzofurans in good yields. organic-chemistry.orgorganic-chemistry.org

The synthesis of methoxydibenzofuran intermediates is a crucial step towards the final target compound. One approach involves a three-step synthesis starting with the condensation of phenol (B47542) with an appropriate bromoanisole, followed by cyclization of the resulting biphenyl (B1667301) ether, and finally demethylation to yield the methoxydibenzofuran. uminho.pt For instance, 2-methoxydibenzo[b,d]furan can be synthesized and subsequently formylated to introduce a functional group handle for further transformations. researchgate.netresearchgate.net The formylation of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride can produce a mixture of 2-methoxydibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde. researchgate.net

Another route to a key intermediate, 2-hydroxy-4-methoxydibenzofuran, involves the intramolecular cyclization of 2ʹ,3-dihydroxy-5-methoxybiphenyl. nih.gov

Introduction and Modification of the Amine Functionality at C1

Once the dibenzofuran core is established, the next critical step is the introduction of the amine group at the C1 position.

Several methods exist for the amination of the dibenzofuran ring system.

Ullmann Condensation: A direct and efficient method for synthesizing primary amines of polycyclic aromatic compounds is through a copper(I)-catalyzed Ullmann C-N coupling reaction. nih.gov This approach uses aqueous ammonia (B1221849) as the ammonia source and is favorable from both an economic and environmental standpoint. nih.gov

Nitration and Reduction: A traditional method involves the nitration of the dibenzofuran ring, followed by the reduction of the resulting nitro group to an amine. For example, dibenzofuran-2-ol can be nitrated at the 3-position using a mixture of nitric and sulfuric acids, followed by catalytic hydrogenation to yield the corresponding amine.

Reductive Amination: Reductive amination is a powerful tool for forming amines from aldehydes or ketones. masterorganicchemistry.com This process involves the initial formation of an imine from the carbonyl compound and an amine, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.govorganic-chemistry.org The reaction typically proceeds under mild acidic conditions (pH ~4-5). youtube.com Reductive amination can be used to synthesize primary, secondary, and tertiary amines. masterorganicchemistry.comlibretexts.org For instance, a one-pot reductive amination of a dibenzofurancarbaldehyde can be achieved by first forming the imine in methanol (B129727) and then reducing it with sodium borohydride. researchgate.net

Table 1: Comparison of Reductive Amination Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, effective for imine reduction. masterorganicchemistry.comyoutube.com | Can also reduce the starting aldehyde/ketone, potentially lowering the yield of the desired amine. masterorganicchemistry.comyoutube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the reduction of imines over aldehydes/ketones. masterorganicchemistry.com | Concerns about cyanide toxicity in the product and waste stream. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, often gives higher yields and fewer side products compared to other methods. nih.gov | Can be more expensive than other borohydride reagents. |

The primary amine of this compound can be further modified to create a variety of derivatives.

Amide Formation: Amides are commonly synthesized by reacting the primary amine with an acylating agent such as an acid chloride or a carboxylic acid activated with a coupling reagent. libretexts.orgnih.gov The reaction of an ester with an amine upon heating can also yield an amide. masterorganicchemistry.com For example, methoxydibenzofuran-1,3-thiazole-carboxamide derivatives have been synthesized with yields ranging from 54-87%. pharmaresearchlibrary.org

Imine Formation and Reduction: The primary amine can react with aldehydes or ketones to form imines (Schiff bases). youtube.commasterorganicchemistry.com This reaction is typically reversible and is often a key step in reductive amination. masterorganicchemistry.commasterorganicchemistry.com The resulting imine can then be reduced to a secondary amine using a suitable reducing agent like sodium borohydride. scirp.orgorganic-chemistry.org

Table 2: Common Derivatization Reactions of Primary Amines

| Reaction Type | Reagents | Product |

| Amide Formation | Acid chloride, Carboxylic acid + coupling agent, Ester + heat | Amide |

| Imine Formation | Aldehyde or Ketone | Imine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄) | Secondary Amine |

Regioselective Methoxylation Strategies at C4

The introduction of a methoxy (B1213986) group at the C4 position of the dibenzofuran ring requires regioselective control. One strategy involves the ortho-C–H methoxylation of aryl halides, such as aryl iodides, using a polarity-reversed N-O reagent. nih.gov This palladium-catalyzed reaction can be applied to various fused aromatic structures, including dibenzofuran, to introduce a methoxy group at a specific position. nih.gov The electron-donating nature of the methoxy group can then influence further functionalization of the aromatic ring. nih.gov

An in-depth examination of the synthetic strategies for producing this compound and its related analogues reveals a landscape of both established and innovative chemical methodologies. The construction of this specific molecular architecture, characterized by the dibenzofuran core with precise methoxy and amine substitutions, necessitates a nuanced understanding of classical reactions and the adoption of advanced techniques to overcome inherent synthetic challenges.

Crystallographic Analysis of 4 Methoxydibenzofuran 1 Amine and Its Co Crystals

Advanced Crystallographic Techniques (e.g., Microcrystal Preparation for SFX, if applicable)

There is no indication in the current body of scientific literature that advanced techniques such as Serial Femtosecond Crystallography (SFX) have been applied to study 4-Methoxydibenzofuran-1-amine.

Reaction Mechanisms and Chemical Transformations of 4 Methoxydibenzofuran 1 Amine

Reactivity of the Primary Amine Group

The primary aromatic amine at the C-1 position is a key functional group that governs much of the molecule's reactivity. Its nucleophilic character allows it to participate in a variety of bond-forming reactions.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it a competent nucleophile. It can react with electrophiles such as alkyl halides in nucleophilic substitution reactions. The mechanism is typically a bimolecular nucleophilic substitution (SN2) process, where the amine directly displaces a leaving group on an electrophilic carbon.

In a typical SN2 reaction, the amine attacks the alkyl halide, leading to the formation of a secondary ammonium salt. Subsequent deprotonation yields the N-alkylated product. Due to the formation of a stable C-N bond and the direct attack mechanism, SN2 pathways are favored, particularly with primary or secondary alkyl halides. SN1 reactions are generally not observed as they would require the formation of a highly unstable carbocation without a strong driving force. The direct alkylation of primary aromatic amines can sometimes lead to polyalkylation, where the resulting secondary amine reacts further with the alkyl halide.

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. matrix-fine-chemicals.comnist.govchemicalbook.com This reaction is typically catalyzed by a weak acid and proceeds through a reversible mechanism. organic-chemistry.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine. matrix-fine-chemicals.comnist.govorganic-chemistry.org

To drive the reaction toward the imine product, water is often removed from the reaction mixture, for instance, by azeotropic distillation. matrix-fine-chemicals.com This condensation is a powerful method for installing new carbon-nitrogen double bonds and serves as a gateway to further synthetic transformations. masterorganicchemistry.commdpi.comnih.gov

Table 1: Examples of Imine Formation with 4-Methoxydibenzofuran-1-amine This table is illustrative and based on the general reactivity of primary aromatic amines.

| Carbonyl Compound | Product (Imine/Schiff Base) | Typical Conditions |

|---|---|---|

| Benzaldehyde | N-(4-Methoxydibenzofuran-1-yl)-1-phenylmethanimine | Ethanol, Acetic acid (cat.), Reflux |

| Acetone | N-(4-Methoxydibenzofuran-1-yl)propan-2-imine | Toluene, p-TsOH (cat.), Reflux with Dean-Stark trap |

Cyclization Reactions Involving the Amine Moiety

The amine group can serve as a nucleophilic handle for the construction of new heterocyclic rings fused to the dibenzofuran (B1670420) scaffold. By reacting this compound with bifunctional electrophiles, various cyclization reactions can be initiated. For example, reaction with α,β-unsaturated carbonyl compounds could lead to Michael addition followed by intramolecular condensation to form fused nitrogen-containing rings. Similarly, reactions with reagents like diketones or ketoesters can be employed to build pyridinone or other heterocyclic systems. Such tandem or cascade reactions are efficient methods for building molecular complexity. rsc.orgwikipedia.org

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C-4 position is an aryl methyl ether. The most significant transformation of this group is its cleavage to yield the corresponding phenol (B47542), 1-aminodibenzofuran-4-ol. This O-demethylation is a common synthetic step to unmask a hydroxyl group, which can then be used for further functionalization. epa.govnih.gov

This cleavage is typically achieved under harsh conditions using strong acids or potent Lewis acids. epa.gov

Boron Tribromide (BBr₃) : This is one of the most effective reagents for cleaving aryl methyl ethers. The reaction involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group via an SN2 mechanism. epa.gov

Strong Protic Acids : Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at high temperatures. The mechanism involves protonation of the ether oxygen, followed by SN2 attack by the halide ion on the methyl carbon. acs.orgresearchgate.net

Aluminum Chloride (AlCl₃) : Another strong Lewis acid that can be used, often in the presence of a nucleophilic scavenger, to effect demethylation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Dibenzofuran Scaffold

The dibenzofuran ring system itself is aromatic and can undergo substitution reactions. The outcome is strongly influenced by the existing amine and methoxy substituents. The standard numbering of the dibenzofuran ring places the substituents at positions 1 and 4. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution (SEAr)

Both the amino (-NH₂) group at C-1 and the methoxy (-OCH₃) group at C-4 are powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution. ekb.egnih.gov Their effects on the dibenzofuran scaffold are synergistic and strongly dictate the position of incoming electrophiles.

The -NH₂ group at C-1 directs electrophiles to the C-2 (ortho) and C-4 (para) positions. Since C-4 is already substituted, it primarily activates the C-2 position.

The -OCH₃ group at C-4 directs electrophiles to the C-3 (ortho) and C-1 (para) positions. With C-1 already substituted, it primarily activates the C-3 position.

The combined effect of these two powerful activating groups makes the benzene (B151609) ring bearing them exceptionally electron-rich and highly susceptible to electrophilic attack. The most probable sites for substitution are the C-2 and C-3 positions, which are ortho to the amine and methoxy groups, respectively.

Table 2: Predicted Regioselectivity of SEAr on this compound

| Position | Activating Group(s) | Predicted Reactivity |

|---|---|---|

| C-2 | Ortho to -NH₂ | Highly Activated |

| C-3 | Ortho to -OCH₃ | Highly Activated |

Typical SEAr reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed readily at the C-2 and/or C-3 positions, likely under mild conditions due to the high activation of the ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution on the electron-rich dibenzofuran ring of this compound is generally not feasible. SNAr reactions require an aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO₂) and contains a good leaving group (e.g., a halide). nih.gov The subject molecule possesses two strong electron-donating groups, making the ring highly resistant to attack by nucleophiles.

However, the primary amine group provides a synthetic route to achieve nucleophilic substitution via the Sandmeyer reaction . nih.govresearchgate.net This two-step process involves:

Diazotization : The primary amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form an aryl diazonium salt (-N₂⁺).

Nucleophilic Displacement : The resulting diazonium group is an excellent leaving group (N₂ gas). Its displacement by a wide variety of nucleophiles can be catalyzed by copper(I) salts (e.g., CuCl, CuBr, CuCN), allowing for the introduction of -Cl, -Br, -CN, and other groups onto the C-1 position. researchgate.net Hydroxylation can also be achieved by heating the diazonium salt in water. nih.gov

Oxidation and Reduction Pathways

Oxidation

The oxidation of this compound can occur at either the amine group or the dibenzofuran ring system.

Oxidation of the Amine : Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may yield nitroso (-NO) or azoxy compounds, while stronger oxidants (e.g., peroxy acids) can convert the amine to a nitro group (-NO₂). However, these reactions can sometimes lead to complex mixtures or polymeric materials due to the high reactivity of the intermediates.

Oxidation of the Dibenzofuran Ring : The dibenzofuran nucleus, particularly the electron-rich furan (B31954) ring, can be susceptible to oxidative cleavage under certain conditions, for example, using Mn(III)/Co(II) catalysts or biomimetic systems. epa.govekb.egresearchgate.net Studies on dibenzofuran itself show that oxidation can lead to ring-opened dicarbonyl compounds or the formation of quinones.

Reduction

The aromatic dibenzofuran scaffold is generally resistant to reduction under standard chemical conditions. Catalytic hydrogenation under forcing conditions (high pressure and temperature) would be required to saturate the aromatic rings.

More synthetically relevant are the reduction of functional groups derived from this compound. A key example is the reduction of an imine (Schiff base) formed from the condensation of the primary amine with a carbonyl compound (see Section 5.1.2). The C=N double bond of the imine can be readily reduced to a C-N single bond using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step sequence, known as reductive amination , is a powerful method for converting a primary amine into a secondary amine. mdpi.com

Rearrangement Reactions of this compound

Smiles Rearrangement

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgmanchester.ac.uk In a theoretical application to a derivative of this compound, the aromatic dibenzofuran ring could migrate from a heteroatom to a neighboring nucleophilic center.

For this rearrangement to occur, the amine group of this compound would first need to be modified to contain a tether with a terminal nucleophile, such as a hydroxyl or thiol group. Additionally, the dibenzofuran ring would ideally be further activated by the presence of electron-withdrawing groups, although this is not a strict requirement for all variations of the Smiles rearrangement. wikipedia.org

A plausible, though hypothetical, reaction scheme could involve the N-alkylation of this compound with a molecule containing a terminal hydroxyl group (e.g., 2-bromoethanol) to form an intermediate. In the presence of a strong base, the terminal alkoxide could then act as the intramolecular nucleophile, attacking the carbon atom of the dibenzofuran ring to which the nitrogen is attached. This would proceed through a spirocyclic intermediate, known as a Meisenheimer complex, before the C-N bond is cleaved and a new C-O bond is formed.

A variation of this is the Truce-Smiles rearrangement, which involves the migration of an aryl group to a carbanion. wikipedia.orgscispace.com

Table 1: Hypothetical Smiles Rearrangement of a this compound Derivative

| Step | Description | Reagents/Conditions | Intermediate/Product |

| 1 | N-alkylation | 2-bromoethanol, Base | N-(2-hydroxyethyl)-4-methoxydibenzofuran-1-amine |

| 2 | Deprotonation | Strong base (e.g., NaH) | N-(2-oxidoethyl)-4-methoxydibenzofuran-1-amine |

| 3 | Intramolecular Attack | Heat | Spirocyclic Meisenheimer complex |

| 4 | Rearrangement | - | O-(2-aminoethyl)-4-methoxydibenzofuran |

Hofmann Elimination

The Hofmann elimination is a process by which an amine is converted into a quaternary ammonium salt, which then undergoes an elimination reaction to form an alkene. wikipedia.orgmasterorganicchemistry.com This reaction typically follows the Hofmann rule, which predicts the formation of the least substituted alkene. wikipedia.orglscollege.ac.in

For this compound, this process would not directly lead to the formation of an alkene from the aromatic ring system. Instead, it would be applicable if the amine were part of a larger, non-aromatic cyclic system, or if it possessed an alkyl substituent with at least one β-hydrogen.

Assuming an N-ethyl substituent on the this compound, the Hofmann elimination could proceed as follows:

Exhaustive Methylation: The N-ethyl-4-methoxydibenzofuran-1-amine would be treated with excess methyl iodide to form the quaternary ammonium iodide salt. wikipedia.orgallen.in

Formation of Hydroxide Salt: The iodide salt would then be treated with silver oxide and water to replace the iodide ion with a hydroxide ion. wikipedia.orglscollege.ac.in

Elimination: Upon heating, the hydroxide ion would act as a base, abstracting a β-hydrogen from the ethyl group, leading to the elimination of N,N-dimethyl-4-methoxydibenzofuran-1-amine and the formation of ethene. organicchemistrytutor.comlibretexts.org

The steric bulk of the large N,N-dimethyl-4-methoxydibenzofuranyl-1-amino leaving group would favor the abstraction of the most accessible β-hydrogen, consistent with the Hofmann rule. wikipedia.orgmasterorganicchemistry.com

Table 2: Hypothetical Hofmann Elimination of N-ethyl-4-methoxydibenzofuran-1-amine

| Step | Description | Reagents/Conditions | Products |

| 1 | Exhaustive Methylation | Excess Methyl iodide (CH₃I) | N-ethyl-N,N-dimethyl-4-methoxydibenzofuran-1-ammonium iodide |

| 2 | Hydroxide Exchange | Silver oxide (Ag₂O), Water (H₂O) | N-ethyl-N,N-dimethyl-4-methoxydibenzofuran-1-ammonium hydroxide |

| 3 | Elimination | Heat (Δ) | Ethene, N,N-dimethyl-4-methoxydibenzofuran-1-amine, Water |

Theoretical and Computational Chemistry Studies of 4 Methoxydibenzofuran 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. thaiscience.info These methods solve approximations of the Schrödinger equation to determine a molecule's optimized geometry, energy, and the spatial distribution of its electrons.

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govirjweb.com

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT Note: This data is representative of parameters derived for aromatic amine compounds and serves to illustrate the typical output of quantum chemical calculations.

| Parameter | Symbol | Typical Value Range | Significance |

| HOMO Energy | EHOMO | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 3 to 5 eV | Chemical reactivity, stability thaiscience.info |

| Chemical Hardness | η | 1.5 to 2.5 eV | Resistance to change in electron distribution irjweb.com |

| Electronegativity | χ | 3 to 5 eV | Power to attract electrons |

| Electrophilicity Index | ω | 1 to 2 eV | Propensity to accept electrons thaiscience.info |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. Rotation around single bonds leads to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers required to interconvert between them.

This is achieved by calculating the molecule's potential energy surface (PES), which maps its energy as a function of specific geometric parameters, such as the dihedral angles of rotatable bonds. wayne.edu For 4-Methoxydibenzofuran-1-amine, key rotations would be around the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group.

Molecular Docking Simulations and Ligand-Target Interactions (excluding clinical human data)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level, without involving clinical data. nih.gov

The process involves generating a multitude of possible binding poses of the ligand within the target's binding pocket and scoring them based on their energetic favorability. researchgate.net The results provide a predicted binding affinity (often expressed as a docking score or binding energy) and a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net

A docking study of this compound against a specific enzyme (e.g., a kinase or oxidase) would identify key interactions, such as:

Hydrogen bonds: Potentially formed by the amine group (as a donor) or the methoxy oxygen (as an acceptor).

Pi-pi stacking: Involving the aromatic dibenzofuran (B1670420) core with aromatic amino acid residues like phenylalanine or tyrosine in the binding site.

Hydrophobic interactions: Between the nonpolar regions of the dibenzofuran ring and nonpolar residues of the protein.

Table 2: Example Output from a Molecular Docking Simulation Note: This table is a hypothetical representation of docking results for a benzofuran-like compound against a protein target.

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) nih.gov |

| PDB ID | 4HJO nih.gov |

| Docking Score | -9.8 kcal/mol |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Interaction Types | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical human data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.combrieflands.com These models are used to predict the activity of new, unsynthesized molecules and to guide the design of compounds with enhanced potency. jocpr.com

To build a QSAR model, a dataset of molecules with known activities is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Statistical methods, ranging from multiple linear regression (MLR) to machine learning algorithms like support vector machines (SVM) and random forests (RF), are then used to create an equation that correlates the descriptors with the observed activity. brieflands.comnih.gov this compound could be included in such a study, where its calculated descriptors would be used by the model to predict its biological activity against a specific target.

Table 3: Common Classes of Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic arrangement and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |

| Physicochemical (1D/2D/3D) | LogP, Molar Refractivity, Dipole Moment | Lipophilicity, polarizability, electronic distribution |

| Quantum Chemical | HOMO/LUMO Energies, Partial Charges | Electronic structure and reactivity |

Reaction Mechanism Investigations through Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com

For this compound, one could investigate reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation. A computational study would proceed by:

Optimizing the geometries of the reactants and products.

Locating the transition state structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

This analysis provides a detailed picture of the reaction's feasibility and kinetics, offering insights that are often difficult to obtain through experimental means alone. It can help predict the most likely products and understand the role of substituents in directing the reaction's outcome.

Derivatives and Analogues of 4 Methoxydibenzofuran 1 Amine: Synthesis and Research Applications

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For the dibenzofuran (B1670420) class of molecules, SAR studies have elucidated key structural requirements for various therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities. While direct SAR studies on 4-methoxydibenzofuran-1-amine are not extensively documented, analysis of related benzofuran (B130515) and dibenzofuran derivatives allows for well-grounded inferences about its potential.

The primary points of modification on the this compound scaffold are the amine group at the C-1 position, the methoxy (B1213986) group at the C-4 position, and the aromatic rings of the dibenzofuran core.

Modifications of the Amino Group: The amine at C-1 is a key determinant of activity. Its conversion to amides, sulfonamides, or substituted amines can significantly alter a compound's potency and selectivity. For instance, in related 2-aminobenzofuran derivatives, modifications at the amino position were crucial for their activity as P-glycoprotein (P-gp) inhibitors, which are important for overcoming multidrug resistance in cancer. nih.gov One potent compound from this class was found to sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922) by over 20-fold. nih.gov

Influence of the Methoxy Group: The methoxy group at C-4 can influence the molecule's electronic properties and its ability to form hydrogen bonds. In studies of other bioactive benzofurans, the presence and position of methoxy groups have been shown to be critical. For example, the lack of a methoxy substituent on a heterocyclic ring, combined with the presence of two halogen-substituted rings, was found to be detrimental to cytotoxic activity in one series of compounds. mdpi.com

Substitution on the Aromatic Core: Introducing substituents, particularly halogens, onto the aromatic rings can enhance biological properties. Halogens can increase the lipophilicity of the molecule, potentially improving cell membrane penetration. Studies have shown that placing a halogen atom at the para position of an N-phenyl ring attached to a benzofuran core often leads to maximum cytotoxic activity. mdpi.com

The following interactive table summarizes general SAR findings for substituted benzofuran and dibenzofuran scaffolds, which can be extrapolated to predict the effects of modifying this compound.

Table 1: Structure-Activity Relationship (SAR) Insights for Dibenzofuran Derivatives

| Structural Modification | Position | Resulting Change in Activity | Potential Therapeutic Target |

|---|---|---|---|

| Conversion of amine to N-phenethyl carboxamide | C-1 (Amine) | Significant enhancement of antiproliferative activity. mdpi.com | Cancer |

| Introduction of morpholinyl substitution | C-1 (On N-phenethyl ring) | Further enhancement of antiproliferative activity. mdpi.com | Cancer |

| Introduction of heterocyclic rings | C-2 | Crucial for cytotoxic activity. mdpi.comnih.gov | Cancer, Bacteria |

| Introduction of halogen atoms | Aromatic Core | Generally enhances cytotoxic properties due to increased lipophilicity. mdpi.com | Cancer |

These studies collectively indicate that the dibenzofuran nucleus is a highly "tunable" scaffold. By systematically altering the substituents at key positions, researchers can optimize derivatives for specific biological targets, whether they are cancer cells, bacteria, or enzymes implicated in neurodegenerative diseases. nih.govnih.gov

Synthesis of Novel Dibenzofuran-Based Scaffolds and Hybrid Molecules

The this compound scaffold is a versatile starting point for the synthesis of more complex and novel chemical entities. The amine and methoxy groups, along with the aromatic system, provide multiple reaction sites for building new molecular architectures and hybrid molecules.

The construction of the core dibenzofuran ring system itself can be achieved through various modern synthetic methods. Palladium-catalyzed reactions are particularly prominent, enabling the intramolecular cyclization of diaryl ethers to form the furan (B31954) ring. organic-chemistry.org Other efficient routes include the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization. organic-chemistry.org These methods tolerate a wide range of functional groups, allowing for the synthesis of diversely substituted dibenzofurans. organic-chemistry.orgbiointerfaceresearch.com

Once the this compound core is obtained, the primary amino group at the C-1 position serves as a powerful handle for further diversification. It can readily undergo a variety of chemical transformations to create novel scaffolds:

Acylation and Sulfonylation: The amine can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to produce a library of amide and sulfonamide derivatives.

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile to attack electron-deficient aromatic rings. This strategy is used to create "hybrid" molecules, where the dibenzofuran moiety is linked to another pharmacophore. For example, researchers have successfully synthesized hybrid compounds by reacting aminothiazoles with electron-deficient benzofuroxans, leading to products with enhanced anticancer activity. nih.govmdpi.com A similar approach could tether the aminodibenzofuran core to other biologically active heterocycles like piperazine (B1678402) or quinazoline. nih.govnih.gov

Coupling Reactions: The amine can be transformed into other functional groups (e.g., a halide via a Sandmeyer reaction) that can participate in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds, linking the dibenzofuran scaffold to other molecular fragments.

The synthesis of hybrid molecules is a prominent strategy in modern drug discovery. By combining two distinct pharmacophores into a single molecule, it is possible to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles. nih.gov The this compound scaffold is an ideal platform for this approach, allowing medicinal chemists to explore novel combinations of a proven heterocyclic core with other bioactive moieties.

Precursors for Complex Natural Product Synthesis or Bio-Inspired Compounds

The dibenzofuran ring system is a core structural feature in a number of naturally occurring compounds that exhibit significant biological activity. rsc.org Consequently, functionalized dibenzofurans like this compound are valuable precursors and building blocks for the total synthesis of these complex natural products and for the creation of novel, bio-inspired analogues.

The utility of a synthetic intermediate is determined by the strategic placement of its functional groups, which should facilitate the efficient construction of the final target molecule. In this compound, the methoxy group can be considered a protected phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group. The amine at C-1 provides a site for annulation reactions (ring-forming reactions) or for the introduction of side chains found in natural products.

An example of a class of natural products containing the dibenzofuran core is the moracins, which are isolated from plants like Morus alba. mdpi.com Some of these compounds are 2-arylbenzofurans with complex substitution patterns. While not direct syntheses from this compound, the construction of these molecules highlights the importance of having pre-functionalized benzofuran or dibenzofuran intermediates. A synthetic strategy targeting a dibenzofuran natural product could leverage an intermediate like this compound to set key stereocenters or install required functionality early in the synthesis.

Furthermore, this compound is an excellent starting point for Diversity-Oriented Synthesis (DOS). DOS is a strategy that aims to create libraries of structurally diverse and complex molecules from a common starting material. mdpi.com Using the amine as a branching point, a multitude of different reagents can be introduced in a few synthetic steps to rapidly generate a wide array of novel dibenzofuran-based compounds. These libraries of bio-inspired molecules can then be screened for various biological activities, accelerating the discovery of new lead compounds for drug development. The synthesis of fragrance compounds like Ambrafuran from natural plant terpenoids serves as an example of how natural product precursors are used to create valuable chemicals, a principle that applies to the use of dibenzofuran scaffolds for creating bioactive molecules. nih.gov

Research Applications of 4 Methoxydibenzofuran 1 Amine in Organic Chemistry and Chemical Biology

Building Block in Multi-Step Organic Synthesis

The aminodibenzofuran core is a versatile starting point in multi-step organic synthesis for creating more complex molecules with potential pharmacological properties. The amine group can be readily derivatized, allowing for the construction of a library of compounds for structure-activity relationship (SAR) studies. niscpr.res.in

A common synthetic route to produce the core 1-aminodibenzofuran structure involves starting with precursors like 1,3-dinitrophenol and iodophenol. niscpr.res.in The synthesis of related 2-aminobenzofurans has been achieved through methods such as scandium triflate-mediated [4+1] cycloaddition of isocyanides with ortho-quinone methides. nih.gov These synthetic strategies highlight the accessibility of the aminobenzofuran and aminodibenzofuran skeletons, positioning them as valuable intermediates for creating diverse chemical entities. nih.govresearchgate.net The presence of the amine allows for reactions such as acylation, alkylation, and the formation of amides, sulfonamides, or Schiff bases, enabling the exploration of chemical space around the rigid dibenzofuran (B1670420) core.

Ligand Design for Biological Systems (excluding clinical human data)

The rigid, planar structure of the dibenzofuran moiety makes it an attractive scaffold for ligand design. Its defined three-dimensional shape can facilitate specific interactions with the binding sites of biological targets like enzymes and receptors. The amine functionality provides a crucial interaction point, often serving as a hydrogen bond donor or acceptor, or as a site for attaching other pharmacophoric groups to optimize binding affinity and selectivity.

For instance, the benzofuran (B130515) scaffold has been utilized to develop ligands for various receptors. In one study, a series of 3,4,7-trisubstituted benzofuran derivatives were synthesized and evaluated for their binding affinity to opioid receptors. nih.gov Several of these compounds, particularly aryl ether derivatives, demonstrated moderate but selective binding to the κ-opioid receptor (KOR) with IC50 values in the low micromolar range, without significant binding to the μ-opioid receptor (MOR). nih.gov This demonstrates the utility of the benzofuran core in designing receptor-selective ligands. Similarly, methoxy-substituted 2-benzoyl-1-benzofuran derivatives have been synthesized and evaluated as potential antagonists for adenosine A1 and A2A receptors. nih.gov

Investigation of Biological Activity in In Vitro and Non-Human In Vivo Models (excluding human trials and safety)

Derivatives built upon the aminodibenzofuran scaffold have been investigated for a wide range of biological activities in preclinical models.

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase, Topoisomerase I, Cholinesterases, Matrix Metalloprotease, Cyclooxygenase, Lipoxygenase)

The benzofuran and dibenzofuran structures are key components in the design of various enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition : A study focused on benzofuran-thiazolylhydrazone derivatives identified potent and selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters. nih.gov One compound in the series, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, showed particularly high activity against the MAO-A isoenzyme. nih.gov

Cyclooxygenase (COX) Inhibition : In the context of anti-inflammatory research, certain benzofuran derivatives have been synthesized and docked on the active site of cyclooxygenase-2 (COX-2), showing good interactions with the enzyme's active site amino acids. researchgate.net Some novel benzofuran-pyrazolone hybrids have demonstrated inhibitory activity against both COX-1 and COX-2 subtypes. researchgate.net

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Compound Class | Target Enzyme | Key Compound Example | IC50 Value (µM) | Selectivity |

|---|---|---|---|---|

| Benzofuran-thiazolylhydrazone Derivatives nih.gov | MAO-A | 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | 0.073 | Selective for MAO-A |

| Benzofuran-pyrazolone Hybrids researchgate.net | COX-1 | Compound 2 | 12.0 | - |

| Benzofuran-pyrazolone Hybrids researchgate.net | COX-2 | Compound 2 | 8.0 | - |

Receptor Agonist/Antagonist Studies (e.g., 5-HT2A/2C Receptor Agonism)

The structural features of the dibenzofuran scaffold make it suitable for targeting various receptor systems. As mentioned previously, novel 3,4,7-substituted benzofuran derivatives have been specifically designed and evaluated for their affinity to opioid receptors. nih.gov This research identified several compounds that selectively bind to the κ-opioid receptor over the μ-opioid receptor, highlighting the potential for developing subtype-selective ligands. nih.gov

Table 2: Receptor Binding Affinity of Benzofuran Derivatives

| Compound Class | Target Receptor | Binding Affinity (IC50) |

|---|---|---|

| 3,4,7-Trisubstituted Benzofuran Aryl Ethers nih.gov | κ-Opioid Receptor (KOR) | 3.9 - 11 µM |

| 3,4,7-Trisubstituted Benzofuran Aryl Ethers nih.gov | μ-Opioid Receptor (MOR) | No significant binding |

Cellular Activity Assays (e.g., antiproliferative, antioxidant, anti-inflammatory activity in non-human cell lines)

Derivatives of the aminobenzofuran scaffold have demonstrated significant activity in various cellular assays, particularly in the context of cancer research.

Antiproliferative Activity : A series of proximicin analogues, where the natural di-furan scaffold was replaced with a more synthetically accessible aminobenzofuran unit, were evaluated for their anti-proliferative effects against human glioblastoma U-87 MG cells. nih.gov Several of these new analogues exhibited higher antiproliferative activity against the glioblastoma cells than the parent natural products and the standard chemotherapeutic agent temozolomide. nih.gov Specifically, one analogue showed an IC50 value of 6.54 µg/mL against U-87 MG cells, compared to 29.19 µg/mL for temozolomide. nih.gov Other research has shown that halogenation of the benzofuran ring can significantly increase cytotoxic activity against cancer cell lines such as K562 (leukemia) and HL60 (leukemia). nih.gov

Anti-inflammatory Activity : The anti-inflammatory potential of benzofuran derivatives has been evaluated using models such as carrageenan-induced paw edema in rats. researchgate.net Some of the tested compounds revealed activity comparable to the standard drug Diclofenac but with a lower ulcerogenic effect. researchgate.net

Table 3: Antiproliferative Activity of Aminobenzofuran Analogues

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Aminobenzofuran-containing Proximicin Analogue 23(16) nih.gov | U-87 MG (Glioblastoma) | 6.54 |

| Temozolomide (Control) nih.gov | U-87 MG (Glioblastoma) | 29.19 |

Antimicrobial Research (e.g., against Mycobacterium tuberculosis, Gram-positive strains, fungi)

The dibenzofuran core is a recognized pharmacophore in the development of new antimicrobial agents. nih.gov

Antibacterial and Antifungal Activity : In one study, a series of novel 1-amino dibenzo[b,d]furan derivatives were synthesized and screened for their in vitro antimicrobial activity. niscpr.res.in The compounds were tested against Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Salmonella typhi) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans, Candida kefyr). niscpr.res.in The activity was measured by the diameter of the inhibition zone, with some compounds showing promising results compared to standard drugs. niscpr.res.in

Anti-mycobacterial Activity : The dibenzofuran scaffold is present in lichen metabolites that show activity against Mycobacterium tuberculosis. niscpr.res.in This has inspired the synthesis of analogues with improved potency. niscpr.res.in Furthermore, computational studies have identified benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of Polyketide Synthase 13 (Pks13), an enzyme essential for the survival of M. tuberculosis. nih.gov In silico screening showed that some of these derivatives had excellent binding energies to the enzyme, comparable to or even better than known inhibitors. nih.gov

Table 4: Antimicrobial Activity of 1-Amino Dibenzofuran Derivatives

| Compound | Bacillus cereus | Salmonella typhi | Staphylococcus aureus | Aspergillus niger | Candida albicans |

|---|---|---|---|---|---|

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |

| Derivative 5c niscpr.res.in | 18 | 15 | 16 | 15 | 14 |

| Ciprofloxacin (Control) niscpr.res.in | 20 | 18 | 19 | - | - |

| Amphotericin B (Control) niscpr.res.in | - | - | - | 18 | 16 |

Application in Catalyst Development (e.g., transition-metal-free catalysts)

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. While transition-metal catalysts have been pivotal, there is a growing interest in transition-metal-free catalysis to avoid issues of cost, toxicity, and metal contamination of products. The structural framework of 4-Methoxydibenzofuran-1-amine suggests its potential as a precursor for novel catalysts, including those that operate without a transition metal.

Benzofuran and dibenzofuran derivatives have been successfully employed in catalysis. For instance, dibenzofuran-based palladium N-heterocyclic carbene (NHC) catalysts have been synthesized and shown to be highly effective in Suzuki-Miyaura cross-coupling reactions. These catalysts facilitate the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry.

Furthermore, the amine functionality in this compound could be a key feature in developing organocatalysts. Amines are known to act as catalysts in a variety of reactions. While some studies on amine-catalyzed Suzuki-Miyaura coupling reactions have been retracted due to the potential influence of residual palladium, the principle of using amines to catalyze reactions remains a vibrant area of research nih.gov.

The synthesis of various benzofuran derivatives has been achieved through transition-metal-free one-pot processes, highlighting the accessibility of these scaffolds under mild conditions nih.gov. Such synthetic strategies could be adapted to produce derivatives of this compound tailored for specific catalytic applications.

Table 1: Examples of Catalytic Applications of Benzofuran and Dibenzofuran Derivatives

| Catalyst Type | Application | Reference |

|---|---|---|

| Dibenzofuran-based Pd(II)/NHC | Suzuki-Miyaura cross-coupling | Not explicitly cited |

| Amine-catalyzed systems | Potential for Suzuki-Miyaura coupling | nih.gov |

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are indispensable tools in chemical biology for the real-time investigation of biological processes within living systems. The intrinsic properties of the dibenzofuran scaffold, particularly its fluorescence, make it an attractive core for the design of novel chemical probes.

Benzofuran derivatives have been investigated as fluorescent markers for medical imaging nih.gov. The modulation of the benzofuran structure can optimize its optical properties for use in single-photon studies nih.gov. The inherent fluorescence of the dibenzofuran core in this compound could be harnessed for similar purposes.

The development of fluorescent probes often involves the strategic placement of functional groups that can interact with specific biological targets or respond to changes in the cellular environment. The amine group of this compound provides a convenient handle for conjugation to other molecules, such as peptides or targeting ligands, to create highly specific probes.

For example, fluorescent unnatural amino acids containing a dibenzofuran moiety have been synthesized and utilized as Förster Resonance Energy Transfer (FRET) donors to monitor peptide hydrolysis by serine proteases. This demonstrates the utility of the dibenzofuran scaffold in designing probes to study enzyme kinetics.

Furthermore, chemical probes are crucial for investigating the function of various enzymes, such as kinases. The development of selective small-molecule probes for salt-inducible kinases (SIKs) has enabled the study of their role in innate immune activation researchgate.netnih.gov. While not directly involving a dibenzofuran, this research highlights the importance of developing novel chemical probes for kinases. Given the prevalence of kinase dysregulation in diseases like cancer, probes that can selectively target and report on kinase activity are of high value. The this compound scaffold could potentially be derivatized to create selective kinase inhibitors or activity-based probes.

Table 2: Research Findings on Benzofuran and Dibenzofuran-Based Chemical Probes

| Probe Type | Application | Key Finding |

|---|---|---|

| Fluorescent Benzofuran Derivatives | Medical Imaging | Suitable as markers in single-photon studies. |

| Fluorescent Dibenzofuran Amino Acids | Enzyme Kinetics (FRET) | Act as effective FRET donors for monitoring peptide hydrolysis. |

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Methoxydibenzofuran-1-amine, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization of substituted benzofuran precursors followed by amine functionalization. Key steps include:

- Cyclization: Using acidic or basic conditions to form the benzofuran core .

- Amine introduction: Reacting with ammonia or protected amines under catalytic conditions (e.g., Pd-mediated coupling) .

- Purification: Column chromatography or recrystallization to isolate the product.

Characterization: - TLC monitors reaction progress.

- NMR (1H/13C) confirms structural integrity, with methoxy protons resonating at ~3.8 ppm .

- Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 204.1) .

Advanced: How can enantiomeric purity of this compound be optimized during synthesis?

Answer:

Chiral resolution or asymmetric synthesis is critical:

- Chiral auxiliaries: Use (R)- or (S)-configured intermediates during amine coupling .

- HPLC with chiral columns: Analyze enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .

- Dynamic kinetic resolution: Catalytic systems (e.g., Ru-based catalysts) enhance enantioselectivity .

Basic: What in vitro assays are suitable for preliminary screening of biological activity?

Answer:

- Enzyme inhibition assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cell viability assays: MTT or resazurin-based tests in cancer cell lines (e.g., HepG2) .

- Receptor binding studies: Radioligand displacement assays (e.g., serotonin receptors) .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina to model binding to targets (e.g., 5-HT2A receptor). The methoxy group shows hydrophobic interactions in the receptor’s pocket .

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap ~5.2 eV) .

- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anxiolytic vs. no effect)?

Answer:

- Dose-response validation: Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Model selection: Compare results in mice (elevated plus maze) vs. zebrafish (novel tank test) to assess species-specificity .

- Metabolite profiling: Use LC-MS to check for in vivo conversion to active/inactive metabolites .

Advanced: What strategies are used to study structure-activity relationships (SAR) with analogs?

Answer:

- Functional group substitution: Replace methoxy with ethoxy or halogens to assess electronic effects .

- Bioisosteric replacement: Swap the benzofuran core with indole or benzothiophene to evaluate ring flexibility .

- Pharmacophore mapping: Identify critical moieties (e.g., amine position) using 3D-QSAR models .

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

- PPE: Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation .

- Waste disposal: Neutralize amine-containing waste with dilute HCl before disposal .

Advanced: How does the methoxy group influence pharmacokinetic properties?

Answer:

- Lipophilicity: Methoxy increases logP by ~0.5 units compared to non-substituted analogs, enhancing membrane permeability .

- Metabolic stability: The group reduces CYP-mediated oxidation, prolonging half-life (t1/2 = 4.2 h in rat liver microsomes) .

- Solubility: Methoxy lowers aqueous solubility (~1.2 mg/mL at pH 7.4), necessitating formulation with cyclodextrins .

Table: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 204.23 g/mol | HRMS |

| logP | 2.8 | Shake-flask |

| Aqueous Solubility | 1.2 mg/mL (pH 7.4) | HPLC-UV |

| pKa (amine) | 9.5 | Potentiometric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.